

# CI-4AS-1 as a selective androgen receptor modulator (SARM)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CI-4AS-1 |           |
| Cat. No.:            | B1278181 | Get Quote |

#### CI-4AS-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CI-4AS-1** is a steroidal, non-prostanoidal selective androgen receptor modulator (SARM) belonging to the 4-azasteroid class of compounds. It has garnered research interest due to its dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of  $5\alpha$ -reductase. This unique profile suggests potential therapeutic applications where anabolic effects on muscle and bone are desired with minimized androgenic side effects on tissues like the prostate. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and known signaling pathways associated with **CI-4AS-1**.

## **Chemical and Physicochemical Properties**

**CI-4AS-1** is chemically identified as  $(4a\alpha,4b\beta,6a\alpha,7\alpha,9a\beta,9b\alpha,11a\beta)$ -N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide.[1]



| Property          | Value                              |
|-------------------|------------------------------------|
| CAS Number        | 188589-66-4                        |
| Molecular Formula | C26H33CIN2O2                       |
| Molecular Weight  | 441.01 g/mol                       |
| Physical State    | White to off-white solid           |
| Solubility        | Limited in common organic solvents |

## In Vitro Pharmacology

**CI-4AS-1** has been characterized through a series of in vitro assays to determine its binding affinity for the androgen receptor and its inhibitory potential against  $5\alpha$ -reductase.

**Data Presentation** 

| Assay                               | Parameter | Value (nM) |
|-------------------------------------|-----------|------------|
| Androgen Receptor (AR) Binding      | IC50      | 12         |
| 5α-Reductase Inhibition (Type<br>I) | IC50      | 6          |
| 5α-Reductase Inhibition (Type       | IC50      | 10         |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

#### **Experimental Protocols**

A competitive radioligand binding assay is utilized to determine the affinity of **CI-4AS-1** for the androgen receptor. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled androgen from the receptor.

• Receptor Source: Cytosol prepared from the ventral prostate of male rats.



• Radioligand: A synthetic, high-affinity androgen such as [3H]-Mibolerone or [3H]-R1881.

#### Procedure:

- Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the androgen receptors.
- A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of CI-4AS-1.
- After incubation to reach equilibrium, the bound and free radioligand are separated. This is commonly achieved by adsorbing the receptor-ligand complexes onto hydroxyapatite, followed by washing to remove the unbound radioligand.
- The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.
- The concentration of **CI-4AS-1** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition curve.

The inhibitory activity of **CI-4AS-1** against  $5\alpha$ -reductase is determined by measuring the reduction in the conversion of testosterone to dihydrotestosterone (DHT).

- Enzyme Source: Homogenates of rat prostate tissue or cells expressing recombinant human 5α-reductase isozymes (type I and type II).
- Substrate: Radiolabeled testosterone (e.g., [14C]-testosterone).
- Cofactor: NADPH.

#### Procedure:

- The enzyme preparation is incubated with the radiolabeled testosterone substrate and NADPH in the presence of varying concentrations of CI-4AS-1.
- The reaction is allowed to proceed for a defined period and is then stopped, typically by the addition of a solvent to extract the steroids.



- The substrate (testosterone) and the product (DHT) are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- The amount of radiolabeled DHT produced is quantified.
- The concentration of CI-4AS-1 that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

## In Vivo Pharmacology

Preclinical in vivo studies are essential to characterize the tissue-selective anabolic and androgenic effects of **CI-4AS-1**. The standard model for this is the castrated male rat (Hershberger assay).

#### **Data Presentation**

While comprehensive dose-response data for **CI-4AS-1** in the Hershberger assay is not publicly available, a study comparing **CI-4AS-1** to its analogue TFM-4AS-1 in castrated (ORX) and intact rats provides some insight into its in vivo activity.

| Animal Model         | Treatment (10 mg/kg/day for 7 days) | Prostate Weight (% of Body Weight) |
|----------------------|-------------------------------------|------------------------------------|
| Intact Rats          | Vehicle                             | ~0.25%                             |
| CI-4AS-1             | ~0.20%                              |                                    |
| Castrated (ORX) Rats | Vehicle                             | ~0.05%                             |
| CI-4AS-1             | ~0.15%                              |                                    |

Note: This data is derived from a comparative study and represents a single dose. A full dose-response assessment is required to comprehensively characterize the anabolic and androgenic profile.

#### **Experimental Protocols**

This assay is the standard for evaluating the anabolic and androgenic properties of a compound.



 Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

#### Procedure:

- Following a post-castration recovery period, the animals are treated with the test compound (CI-4AS-1) at various dose levels for a specified duration (typically 7-10 days).
   A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
- At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
- Anabolic activity is assessed by the wet weight of the levator ani muscle.
- Androgenic activity is determined by the wet weights of the ventral prostate and seminal vesicles.
- The data is analyzed to determine the dose-dependent effects of the compound on these tissues and to calculate the anabolic-to-androgenic ratio.

## **Pharmacokinetics and Pharmacodynamics**

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and pharmacodynamic data for **CI-4AS-1** are not extensively available in the public domain. General characteristics of 4-azasteroid SARMs suggest they are developed for oral bioavailability. Further research is required to determine the specific ADME profile and the in vivo dose-response relationships of **CI-4AS-1**.

# Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway





Click to download full resolution via product page

Caption: Androgen receptor signaling pathway activated by CI-4AS-1.

## **5α-Reductase Inhibition Pathway**



Click to download full resolution via product page

Caption: Inhibition of testosterone to DHT conversion by CI-4AS-1.

## **Experimental Workflow for In Vivo SARM Evaluation**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cl-4AS-1 as a selective androgen receptor modulator (SARM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278181#cl-4as-1-as-a-selective-androgen-receptor-modulator-sarm]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com